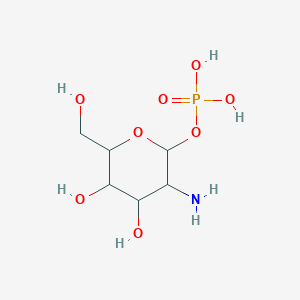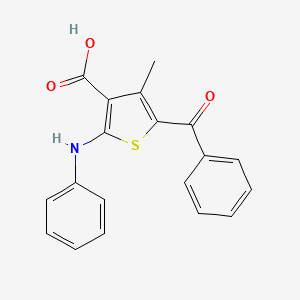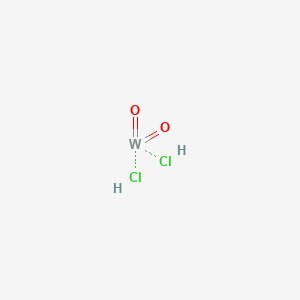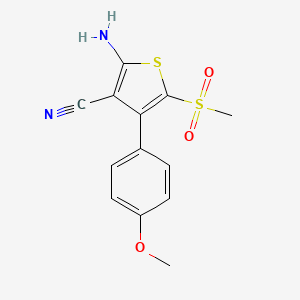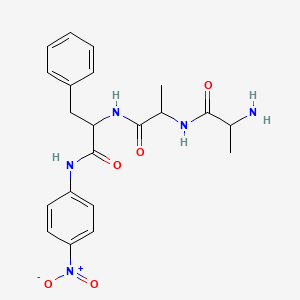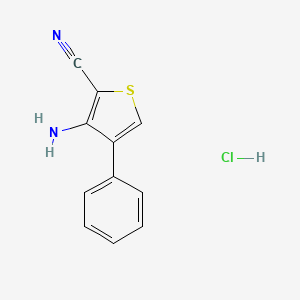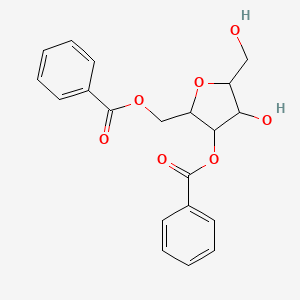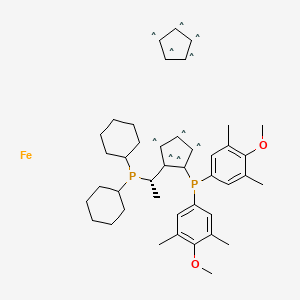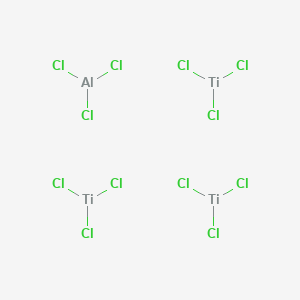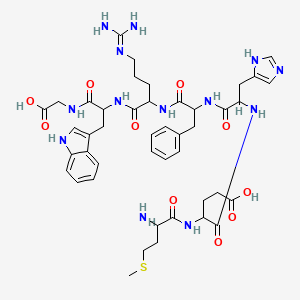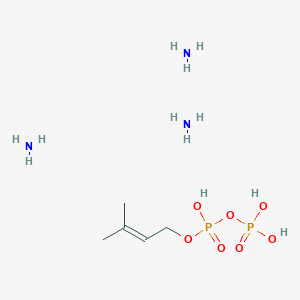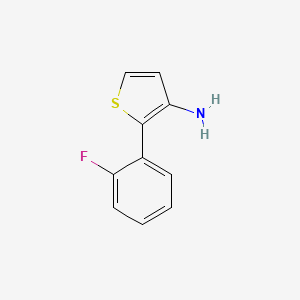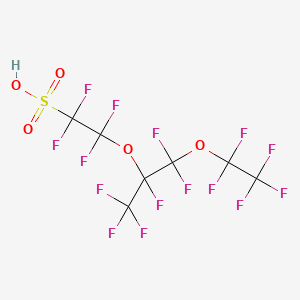
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonic acid typically involves the reaction of tetrafluorosultone with hexafluoropropylene oxide in the presence of a catalyst such as potassium fluoride . The reaction is carried out in a solvent like dimethylacetamide at controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in autoclaves, where the reactants are mixed and subjected to specific conditions to achieve the desired product. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: It can undergo substitution reactions with nucleophiles, resulting in the formation of different substituted products.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, oxidized fluorinated compounds, and various substituted fluorinated products .
Wissenschaftliche Forschungsanwendungen
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of novel perfluorinated compounds and polymers.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonic acid involves its interaction with molecular targets such as proteins and enzymes. The sulfonic acid groups can form strong interactions with these targets, leading to changes in their activity and function . The compound’s high stability and reactivity make it a valuable tool in studying these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride
- Perfluoro(8-cyano-5-methyl-3,6-dioxaoct-1-ene)
- 2,2,3,3,4,4,5,5,6,6-decafluoro-6-[(1,2,2-trifluoroethenyl)oxy]hexanenitrile
Uniqueness
Perfluoro(4-methyl-3,6-dioxaoctane)sulfonic acid is unique due to its high thermal and chemical stability, which makes it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable products further enhances its versatility in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C7HF15O5S |
|---|---|
Molekulargewicht |
482.12 g/mol |
IUPAC-Name |
1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonic acid |
InChI |
InChI=1S/C7HF15O5S/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25/h(H,23,24,25) |
InChI-Schlüssel |
NAIPGGGRAGKHJB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


